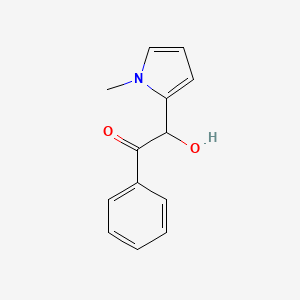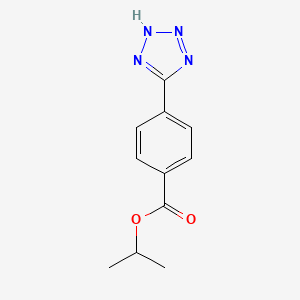
(1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol is an organic compound with a complex structure that includes a nonylamino group, a phenyl group, and a propane-1,3-diol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylpropane-1,3-diol and nonylamine.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include acids or bases to facilitate the reaction and solvents like ethanol or methanol to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to increase yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is also common.
化学反应分析
Types of Reactions
(1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The nonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reactions: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce primary or secondary alcohols.
科学研究应用
(1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving cell signaling and membrane interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nonylamino group can interact with hydrophobic regions of proteins, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of target proteins and influence cellular pathways.
相似化合物的比较
Similar Compounds
- 2-phenoxy-1-phenylpropane-1,3-diol
- (4S)-3-[(2S)-2-{[(1S)-1-carboxynonyl]amino}propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid
Uniqueness
(1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol is unique due to its specific stereochemistry and the presence of both a nonylamino group and a phenyl group. These features confer distinct chemical properties and biological activities compared to similar compounds.
属性
CAS 编号 |
665004-87-5 |
|---|---|
分子式 |
C18H31NO2 |
分子量 |
293.4 g/mol |
IUPAC 名称 |
(1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol |
InChI |
InChI=1S/C18H31NO2/c1-2-3-4-5-6-7-11-14-19-17(15-20)18(21)16-12-9-8-10-13-16/h8-10,12-13,17-21H,2-7,11,14-15H2,1H3/t17-,18-/m0/s1 |
InChI 键 |
JZCVUDCUNYDSAD-ROUUACIJSA-N |
手性 SMILES |
CCCCCCCCCN[C@@H](CO)[C@H](C1=CC=CC=C1)O |
规范 SMILES |
CCCCCCCCCNC(CO)C(C1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,3,6-Triazabicyclo[4.2.1]nonane](/img/structure/B12539219.png)


![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylimidazo[1,2-a]pyridine)](/img/structure/B12539230.png)

![Piperazine, 1-methyl-4-[4-[(4-methyl-1-piperazinyl)phenylmethyl]phenyl]-](/img/structure/B12539247.png)
![4-[(Naphthalen-1-yl)oxy]but-2-yn-1-amine](/img/structure/B12539254.png)
![1-Methyl-4-[1-(2-methyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride](/img/structure/B12539278.png)
![5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12539285.png)
